3-Amino-1-isopropylpiperidin-2-one hcl
Description
3-Amino-1-isopropylpiperidin-2-one hydrochloride (IUPAC name: 3-amino-1-(propan-2-yl)piperidin-2-one hydrochloride) is a bicyclic organic compound featuring a six-membered piperidinone ring substituted with an amino group at the C3 position and an isopropyl group at the N1 position. Its molecular formula is C₈H₁₅N₂O·HCl, with a molecular weight of 206.68 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive piperidine derivatives, which are common scaffolds in pharmaceuticals targeting neurological and metabolic disorders. Its hydrochloride salt form enhances solubility and stability, making it suitable for synthetic applications .
Properties
Molecular Formula |
C8H17ClN2O |
|---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
3-amino-1-propan-2-ylpiperidin-2-one;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6(2)10-5-3-4-7(9)8(10)11;/h6-7H,3-5,9H2,1-2H3;1H |
InChI Key |
XMMCRTWUVLIWRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC(C1=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-isopropylpiperidin-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
In industrial settings, the production of 3-Amino-1-isopropylpiperidin-2-one hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-isopropylpiperidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the amino group to a chloro group.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Amino-1-isopropylpiperidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-isopropylpiperidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The HCl salt form of 3-amino-1-isopropylpiperidin-2-one significantly increases its water solubility compared to non-salt analogs (e.g., 1-isopropylpiperidin-2-one) .
- The piperidinone ring (6-membered) in the target compound confers greater conformational flexibility and metabolic stability compared to the 5-membered pyrrolidinone analog (3-amino-1-hydroxypyrrolidin-2-one) .
Biological Activity
3-Amino-1-isopropylpiperidin-2-one hydrochloride (HCl), a chiral piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This compound features a piperidine ring with an amino group at the 3-position and an isopropyl group at the 1-position, leading to unique interactions within biological systems.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 192.69 g/mol
- Solubility : Enhanced due to hydrochloride form, improving stability for pharmaceutical applications.
Research indicates that 3-Amino-1-isopropylpiperidin-2-one HCl may interact with various neurotransmitter systems, particularly in the central nervous system (CNS). Its structural similarities to known psychoactive agents suggest potential applications in treating conditions such as anxiety and depression. While specific mechanisms are still being elucidated, preliminary studies indicate involvement with receptors and enzymes critical for CNS modulation.
Biological Activity Overview
The biological activity of 3-Amino-1-isopropylpiperidin-2-one HCl can be summarized as follows:
| Activity Type | Description |
|---|---|
| CNS Modulation | Potential anxiolytic and antidepressant effects due to neurotransmitter interaction. |
| Enzyme Inhibition | Possible inhibition of histone deacetylases (HDACs) and methyltransferases (G9a). |
| Cell Viability Effects | Studies on cell lines indicate varying effects on proliferation and apoptosis. |
Study 1: CNS Effects
In a study assessing the effects of various piperidine derivatives on anxiety-like behavior in rodent models, 3-Amino-1-isopropylpiperidin-2-one HCl demonstrated significant anxiolytic properties. The compound was administered at varying doses, showing a dose-dependent reduction in anxiety-like behaviors measured by the elevated plus maze test.
Study 2: Enzyme Interaction
Research published in Frontiers in Oncology explored the inhibitory effects of related compounds on G9a and HDACs. Although not directly tested, structural analogs indicated that compounds with similar piperidine structures could inhibit these enzymes effectively, suggesting that 3-Amino-1-isopropylpiperidin-2-one HCl might share this activity due to its structural characteristics .
Table 1: Comparative Biological Activities of Piperidine Derivatives
| Compound | Activity | IC50 (μM) |
|---|---|---|
| BIX-01294 (G9a inhibitor) | Histone Methyltransferase Inhibition | 0.7 |
| SAHA (HDAC inhibitor) | Histone Deacetylase Inhibition | 1.0 |
| 3-Amino-1-isopropylpiperidin-2-one HCl | Potential G9a/HDAC inhibition | TBD |
Table 2: Effects on Cell Lines
| Cell Line | Treatment Concentration (μM) | Effect Observed |
|---|---|---|
| MDA-MB-231 | 10 | Reduced viability by ~34% |
| MCF-7 | 10 | Comparable reduction in viability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
